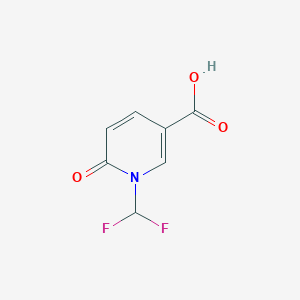

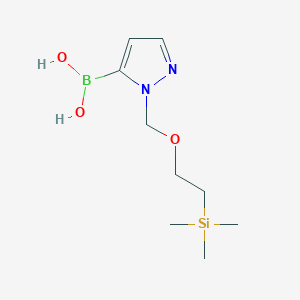

![molecular formula C8H6BrN3OS B1321563 6-溴-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 352328-87-1](/img/structure/B1321563.png)

6-溴-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮

描述

The compound "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one" is a chemical entity that appears to be related to the field of heterocyclic chemistry, which involves the synthesis and study of heterocyclic compounds. These compounds contain rings that have atoms of at least two different elements as members of the ring. Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their characteristics, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of various starting materials under specific conditions. For instance, the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones is achieved by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, using heating in solvents such as DMF, dioxane, or acetonitrile in the presence of triethylamine . This suggests that similar conditions could potentially be used for the synthesis of "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," although the exact procedure would depend on the specific reactivity of the starting materials and the desired product.

Molecular Structure Analysis

X-ray structural analysis is a powerful tool for determining the molecular structure of compounds. In the case of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the structure was established using this technique . Similarly, for the compound of interest, X-ray diffraction could be employed to elucidate its molecular structure, providing insights into the arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be complex and is influenced by the nature of the substituents and the heterocyclic framework. The papers provided do not detail specific reactions for "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," but they do highlight the reactivity of similar compounds. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the reaction of 6-methyl-2-thiouracil with acetylenic compounds . This indicates that bromo- and methylthio-substituted pyrido[2,3-d]pyrimidinones may also undergo reactions with suitable electrophiles or nucleophiles, depending on their chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various spectroscopic and analytical techniques. For instance, the organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with 2,3-pyrazinedicarboxylic acid was characterized using single crystal X-ray diffraction, infrared absorption spectroscopy, UV-Vis absorption spectroscopy, and thermal gravimetric-differential thermal analysis . These methods can provide valuable information about the stability, optical properties, and thermal behavior of the compound. For "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," similar analytical techniques could be used to determine its melting point, solubility, optical band gap, and other relevant physical and chemical properties.

科学研究应用

合成和生物活性

- 吡唑并[3,4-d]嘧啶衍生物的生物活性:对吡唑并[3,4-d]嘧啶衍生物的研究表明,这些衍生物与6-溴-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮在结构上相关,某些化合物表现出显著的抗病毒和抗肿瘤活性,特别是对麻疹和白血病(Petrie et al., 1985)。

合成方法和催化

- 使用纳米催化剂的一锅法合成:利用一种绿色高效的一锅法方法和纳米催化剂合成了新型的吡啶并[2,3-d]嘧啶衍生物,包括类似于6-溴-2-(甲硫基)吡啶并[2,3-d]嘧啶-7(8H)-酮的化合物,展示了一种快速高产率合成这些化合物的有用方法(Mohsenimehr et al., 2014)。

抗菌和抗真菌应用

- 抗菌和抗真菌活性:某些与问题化合物结构相似的吡啶并[2,3-d]嘧啶衍生物显示出有希望的抗菌和抗真菌活性。这表明在应对细菌和真菌感染方面具有潜在应用(Bheemanapalli et al., 2008)。

未来方向

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .

属性

IUPAC Name |

6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDCSLRPQNWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622721 | |

| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |

CAS RN |

352328-87-1 | |

| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

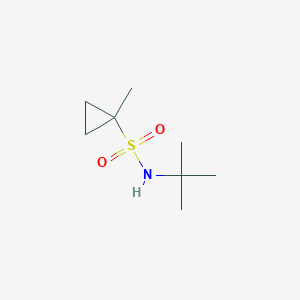

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

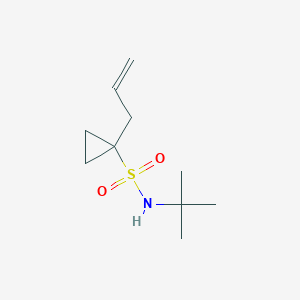

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

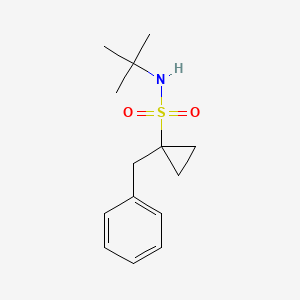

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)

![8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1321497.png)